![molecular formula C20H13ClF3N5OS B2368369 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893913-44-5](/img/structure/B2368369.png)

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

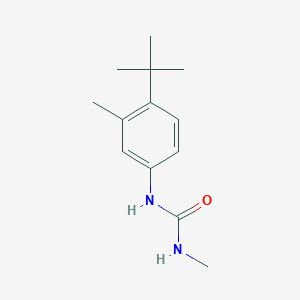

Übersicht

Beschreibung

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their diverse pharmacological activities . It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Synthesis Analysis

The synthesis of similar compounds often involves various cyclization processes or domino reactions . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . The structure also includes a thiazole ring, which is a pharmacologically important active scaffold .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .Wissenschaftliche Forschungsanwendungen

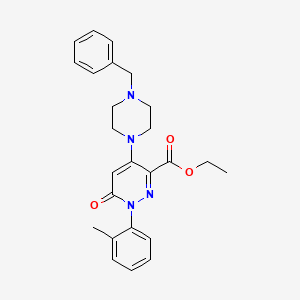

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties . In particular, derivatives of the compound have shown promising results in reducing inflammation. For instance, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one and its 3,4-bis(4-chlorophenyl) analog were found to be effective in this regard, showing activity comparable to that of indomethacin with minimal ulcerogenic effects .

Ulcerogenicity Studies

The compound and its derivatives have been used in ulcerogenicity studies . These studies aim to understand the ulcer-causing potential of various substances. The aforementioned derivatives were found to have minimal ulcerogenic effects, making them potentially safer alternatives to other anti-inflammatory drugs .

Inhibition of Src Family Tyrosine Kinases

The compound has been identified as a potent and selective inhibitor of the Src family tyrosine kinases . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell growth and differentiation. The compound’s inhibitory activity against these kinases makes it a useful tool for probing their involvement in cellular signaling .

Biological Activity Studies

The compound’s biological activity has been studied extensively. For instance, it has been found to have inhibitory activity against Lck, Hck, Fyn, and EGFR, with IC50 values of 4 nM, 5 nM, 5 nM, and 480 nM respectively . These findings suggest potential applications in the study of these proteins and their roles in cellular processes .

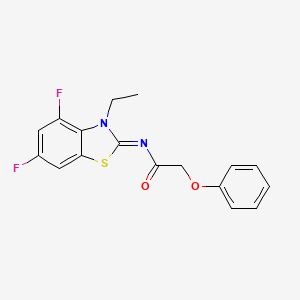

Solubility Studies

The compound’s solubility has been studied, with findings indicating that it is soluble in DMSO at a concentration of 25 mg/mL . This information is crucial for determining the appropriate conditions for experiments involving this compound .

Synthesis Studies

The compound has been used in synthesis studies, particularly in the creation of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . These studies contribute to the development of new compounds with potential therapeutic applications .

Wirkmechanismus

While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Zukünftige Richtungen

Eigenschaften

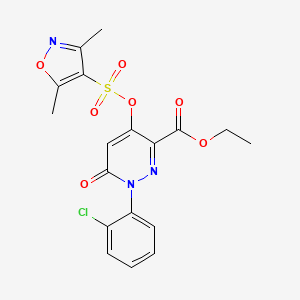

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDVYQMMKAGPLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)

![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)

![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)

![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)